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Heparin disaccharide III-A disodium salt - 138706-21-5

Heparin disaccharide III-A disodium salt

Catalog Number: EVT-3458358
CAS Number: 138706-21-5
Molecular Formula: C14H19NNa2O14S
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heparin disaccharide III-A disodium salt is a synthetic derivative of heparin, classified as a glycosaminoglycan. It is characterized by its unique structural modifications that enhance its biological activity, particularly in anticoagulation. This compound is derived from heparan sulfate, which is naturally found in various tissues and plays critical roles in cell signaling and coagulation processes.

Source

Heparin disaccharide III-A disodium salt is synthesized from heparin, which is primarily extracted from the intestinal mucosa of pigs. The synthetic process involves enzymatic degradation of larger heparin molecules to yield smaller oligosaccharides, including disaccharides. This compound can also be produced through chemical synthesis methods that involve specific sulfation and structural modifications to achieve the desired properties.

Classification

Heparin disaccharide III-A disodium salt falls under the category of anticoagulant agents and is classified as a low molecular weight heparin. Its chemical structure allows it to interact effectively with various biological targets, making it a significant compound in therapeutic applications.

Synthesis Analysis

Methods

The synthesis of heparin disaccharide III-A disodium salt typically involves the following methods:

  1. Enzymatic Degradation: This method employs heparin lyases to degrade larger heparin molecules into smaller fragments. The process involves selective cleavage at specific glycosidic bonds to produce the desired disaccharide.
  2. Chemical Synthesis: Alternatively, chemical methods can be used to synthesize this compound by sequentially adding sugar moieties and modifying them through sulfation reactions.

Technical Details

  • Enzymatic Protocol: The degradation process often requires optimizing conditions such as pH and temperature to maximize yield while minimizing unwanted side reactions.
  • Purification: Following synthesis, the product is typically purified using chromatographic techniques to isolate the desired disaccharide from other byproducts and impurities.
Molecular Structure Analysis

Structure

Heparin disaccharide III-A disodium salt has a linear structure composed of repeating disaccharide units. The key components include:

  • Glucosamine: A key amino sugar that contributes to the anticoagulant properties.
  • Uronic Acid: Typically represented as D-glucuronic acid or L-iduronic acid, which plays a crucial role in the biological activity of heparin.

Data

  • Chemical Formula: C₁₄H₁₉N₁₄O₁₄SNa₂
  • Molecular Weight: 503.34 g/mol
  • CAS Number: 136098-11-8
Chemical Reactions Analysis

Reactions

Heparin disaccharide III-A can participate in several biochemical reactions, primarily involving:

  1. Binding Interactions: It can bind to various proteins involved in coagulation, such as antithrombin III, leading to enhanced anticoagulant activity.
  2. Sulfation Reactions: The introduction of sulfate groups at specific positions on the sugar moieties significantly alters its biological function.

Technical Details

The reactions are often facilitated by specific enzymes that catalyze the addition or modification of functional groups on the sugar backbone, enhancing its pharmacological properties.

Mechanism of Action

Process

Heparin disaccharide III-A exerts its anticoagulant effects primarily through its interaction with antithrombin III. The mechanism involves:

  1. Binding: Heparin disaccharide binds to antithrombin III, inducing a conformational change that increases its affinity for thrombin and factor Xa.
  2. Inhibition: This binding results in the inhibition of thrombin and factor Xa activity, preventing fibrin formation and thrombus development.

Data

Studies have shown that even small oligosaccharides like heparin disaccharide III-A can effectively inhibit coagulation factors, making them valuable in therapeutic settings for managing thrombotic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under basic conditions or prolonged exposure to heat.
  • Reactivity: Reacts with various biological macromolecules due to its charged sulfate groups.
Applications

Heparin disaccharide III-A disodium salt has several scientific uses:

  1. Anticoagulant Therapy: Used clinically for preventing and treating thromboembolic disorders.
  2. Research Applications: Serves as a standard in studies investigating glycosaminoglycan interactions and their biological roles.
  3. Drug Development: Acts as a lead compound for designing new anticoagulant agents with improved efficacy and reduced side effects.
Biosynthesis and Metabolic Pathways

Enzymatic Machinery in Heparan Sulfate Proteoglycan Assembly

Heparin disaccharide III-A (ΔUA-GlcNS6S; where ΔUA is Δ⁴,⁵-unsaturated uronic acid) originates from the non-template-driven biosynthesis of heparan sulfate (HS) proteoglycans (HSPGs). This process initiates in the endoplasmic reticulum (ER)-Golgi intermediate compartment (ERGIC) with the assembly of a tetrasaccharide linker (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) on serine residues of core proteins (e.g., serglycin, perlecan) [4] [7]. Xylosyltransferases (XT1/XT2) catalyze the first step, followed by galactosyltransferases (B4GALT7, B3GALT6) and glucuronyltransferase B3GAT3 [10]. The linker is often phosphorylated by FAM20B kinase, accelerating downstream synthesis [10]. Chain elongation begins when EXTL3 transfers α-GlcNAc to the linker, committing the chain to HS/heparin biosynthesis [6] [10]. The heterodimeric complex EXT1/EXT2 then polymerizes alternating GlcA and GlcNAc residues via β1,4 and α1,4 linkages, forming the nascent HS backbone [6] [8].

Table 1: Key Enzymes in HS Backbone Assembly

EnzymeFunctionSubcellular Localization
Xylosyltransferase (XT1/XT2)Transfers Xyl to Ser-Gly motifsERGIC/cis-Golgi
B4GALT7Adds first Gal to Xylcis-Golgi
B3GALT6Adds second Gal to Gal-Xylcis-Golgi
B3GAT3Adds GlcA to complete linkercis-Golgi
EXTL3Transfers α-GlcNAc to linker (HS initiation)medial-Golgi
EXT1/EXT2Polymerizes [-GlcAβ1-4GlcNAcα1-]ₙmedial-Golgi

Role of N-Deacetylase/N-Sulfotransferase (NDST) Isoforms in Precursor Modification

NDST isoforms (NDST1–4) critically regulate heparin disaccharide composition through bifunctional activity: N-deacetylation of GlcNAc followed by N-sulfation to form GlcNS [3] [6]. This occurs in clustered "S-domains" (3–6 disaccharides), which are essential for subsequent modifications. NDST isoforms exhibit distinct kinetic properties:

  • NDST-1: Ubiquitous; moderate N-deacetylase and N-sulfotransferase activity.
  • NDST-2: Predominant in mast cells; high N-sulfotransferase activity critical for heparin production [8].
  • NDST-3/4: Tissue-specific; lower activity.NDST selectivity creates a sulfation gradient, with S-domains serving as substrates for C5-epimerase and O-sulfotransferases. Heparin disaccharide III-A (GlcNS6S-IdoA2S) arises exclusively from these highly modified regions [6] [9].

Table 2: NDST Isoform Specificity and Impact

IsoformTissue DistributionPrimary FunctionHeparin Chain Outcome
NDST-1UbiquitousModerate N-sulfation; broad substrate rangeMixed NS/NAc domains
NDST-2Mast cellsHigh N-sulfation; dense S-domainsEnriched GlcNS6S for anticoagulation
NDST-3Neural/renalWeak N-deacetylase activityLimited S-domains
NDST-4DevelopmentalRedundant with NDST-1Variable

1.3 C5-Epimerase-Mediated Uronic Acid Conversion MechanismsGlucuronic acid (GlcA) residues within S-domains undergo stereochemical inversion at C5 via the enzyme glucuronyl C5-epimerase, converting GlcA to iduronic acid (IdoA) [3] [6]. This reversible reaction favors IdoA formation in highly N-sulfated regions due to conformational flexibility of GlcNS-containing substrates [6] [8]. IdoA enhances chain flexibility and is essential for high-affinity interactions with antithrombin (AT) and growth factors. In heparin disaccharide III-A, IdoA is typically 2-O-sulfated (IdoA2S), a modification requiring prior epimerization [5] [8].

Sulfotransferase Specificity for 2-O-, 6-O-, and 3-O-Sulfation Patterns

Sulfation patterns dictate heparin’s biological specificity. Three classes of sulfotransferases modify HS chains:

  • 2-O-Sulfotransferase (2-OST): Transfers sulfate to IdoA (rarely GlcA) at C2. Preferentially acts on IdoA adjacent to GlcNS, generating IdoA2S-GlcNS motifs [3] [8].
  • 6-O-Sulfotransferases (6-OST1–3): Sulfate GlcNS/GlcNAc at C6. Crystal structures reveal that 6-OSTs bind substrates in a unique orientation, with Trp²¹⁰ stabilizing the acceptor GlcNS [3]. 6-OST-1 knockout is embryonically lethal due to defective FGF signaling, underscoring its role in GlcNS6S formation [3] [6].
  • 3-O-Sulfotransferases (3-OST1–7): Critical for AT-binding pentasaccharide synthesis. 3-OST-1 sulfates GlcNS6S within GlcA-GlcNS6S-IdoA2S sequences, creating the GlcNS3S6S epitope [3] [8].

Heparin disaccharide III-A (ΔUA-GlcNS6S) derives from trisulfated disaccharide sequences (→4)-IdoA2S-(1→4)-GlcNS6S-(1→) abundant in heparin. Its formation depends strictly on 6-OST and 2-OST activity [1] [8].

Table 3: Sulfotransferases in Heparin Disaccharide Maturation

Enzyme ClassIsoformsAcceptor SpecificityKey Structural DeterminantsBiological Impact
2-O-Sulfotransferase2-OSTIdoA > GlcA (within S-domains)Requires GlcNS at +1 positionEnhances AT binding; FGF signaling
6-O-Sulfotransferase6-OST1–3GlcNS ≫ GlcNAcTrp²¹⁰ stabilizes substrate; His¹⁵⁸ catalytic baseFGFR binding; embryonic viability
3-O-Sulfotransferase3-OST1–7GlcNS6S/GlcNAc6S (sequence-specific)Exosite for pentasaccharide recognitionAnticoagulation (AT activation)

Compartmentalization of Glycosaminoglycan Chain Elongation in Golgi Apparatus

GAG biosynthesis is spatially organized across Golgi cisternae:

  • cis-Golgi: Linker assembly and phosphorylation [7] [10].
  • medial-Golgi: EXT1/EXT2 polymerization, NDST action, and C5-epimerization [6] [10].
  • trans-Golgi: O-Sulfation by 2-OST, 6-OST, and 3-OST [6].Enzymes form transient complexes ("GAGosomes") that optimize substrate channeling. For example, EXT2 interacts with NDST1 to couple polymerization with N-sulfation, while C5-epimerase colocalizes with 2-OST to ensure rapid IdoA2S formation [6] [10]. Linker phosphorylation by FAM20B accelerates transferase efficiency (632-fold for B3GALT6; 6.4-fold for B3GAT3) [10], illustrating how compartment-specific modifications enhance fidelity.

Properties

CAS Number

138706-21-5

Product Name

Heparin disaccharide III-A disodium salt

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H19NNa2O14S

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1

InChI Key

CECQKZXNZYJIAZ-ZNSZGVAASA-L

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

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